molecular formula C28H28N2O B8323860 (S)-Darifenacin Nitrile

(S)-Darifenacin Nitrile

Cat. No.: B8323860
M. Wt: 408.5 g/mol
InChI Key: RISTUVDQGDQPPP-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Darifenacin Nitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound is a derivative of Darifenacin, which is used as a medication to treat overactive bladder by reducing muscle spasms of the bladder. The nitrile group in this compound plays a crucial role in its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Darifenacin Nitrile can be synthesized through various methods, including:

Industrial Production Methods: On an industrial scale, the production of nitriles often involves ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This method is efficient and environmentally friendly as it does not generate stoichiometric amounts of salts .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of (S)-Darifenacin Nitrile: this compound is unique due to its specific therapeutic application in treating overactive bladder, which is not a common feature of other nitrile compounds. Its structure allows it to interact with muscarinic receptors, providing a targeted therapeutic effect .

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile

InChI

InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/t26-/m1/s1

InChI Key

RISTUVDQGDQPPP-AREMUKBSSA-N

Isomeric SMILES

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5

Canonical SMILES

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

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N#CC(c1ccccc1)(c1ccccc1)C1CCN(C(=O)Cc2ccc3c(c2)CCO3)C1
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N#CC(c1ccccc1)(c1ccccc1)C1CCN(CCc2ccc3c(c2)CCO3)C1

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